1-(4-chlorophenyl)-1H-pyrazol-4-ol
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, containing three carbon atoms and two nitrogen atoms at adjacent positions . They are important in the field of medicines and have been found to possess various pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out . The specific chemical reactions for “1-(4-chlorophenyl)-1H-pyrazol-4-ol” are not available in the resources I have .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in studies exploring its molecular structure, crystallization, and hydrogen bonding patterns. For example, Shahani et al. (2010) investigated a related compound, highlighting its molecular structure stabilized by intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O hydrogen bonds forming chains in the crystal structure (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).
- Kamani et al. (2019) synthesized a novel tolylthiopyrazol bearing a methyl group, characterized by spectroscopic techniques and confirmed by X-ray diffraction studies (Kamani, Thummar, Sapariya, Vaghasiya, Avalani, Purohit, Patel, & Raval, 2019).
Antimicrobial and Anticancer Applications
- A study by Hafez, El-Gazzar, and Al-Hussain (2016) on related pyrazole derivatives found some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin, and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystallographic and Molecular Studies
- Kumarasinghe et al. (2009) focused on the synthesis of a pyrazole derivative, highlighting its crystallographic structure and conformational differences between molecular rings (Kumarasinghe, Hruby, & Nichol, 2009).
- Aydın et al. (2021) explored the crystal structure and Hirshfeld surface analysis of a pyrazole compound, analyzing its molecular interactions and orientations (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).
Electrochemical Studies
- Nakum and Jadeja (2018) conducted an electrochemical study of a Cu(II) complex with a pyrazolone ligand, contributing to the understanding of its structural and electronic properties (Nakum & Jadeja, 2018).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMACUIRWXDBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.